molecular formula C17H18Cl3N B128800 Sertraline hydrochloride, cis-(-)- CAS No. 79645-15-1

Sertraline hydrochloride, cis-(-)-

Numéro de catalogue: B128800
Numéro CAS: 79645-15-1
Poids moléculaire: 342.7 g/mol
Clé InChI: BLFQGGGGFNSJKA-JSUROZADSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sertraline hydrochloride, cis-(-)-, is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression, anxiety disorders, and other psychiatric conditions. It is an aryl-substituted tetrahydronaphthalene derivative that selectively inhibits the plasma membrane serotonin transporter (SERT), thereby blocking serotonin re-uptake from the neuronal synapse .

Analyse Des Réactions Chimiques

Key Reaction Pathway:

  • Imine Formation

    • Reactants : Tetralone intermediate (I) + aqueous methylamine (35–40%)

    • Conditions : Closed vessel at 70–80°C for 40–50 hours .

    • Outcome : Ketimine (II) with >98% purity after crystallization.

  • Catalytic Hydrogenation

    • Catalyst : Pd/BaSO₄ in methanol

    • Conditions : 4–5 kg/cm² H₂ pressure at ≤35°C for 24 hours .

    • Cis/Trans Ratio : >3:1 due to selective reduction .

  • Hydrochloride Precipitation

    • Acid Treatment : Methanolic HCl added to the hydrogenated mixture.

    • Yield : Cis-(±)-sertraline hydrochloride (III) precipitated .

Resolution of (±)-Sertraline Hydrochloride to cis-(+)-Enantiomer

Optical resolution employs mandelic acid to isolate the active cis-(+)-enantiomer:

Step Conditions Outcome
Mandelate Formation (±)-Sertraline base + D-(-)-mandelic acid in ethyl acetatePreferential crystallization of (+)-mandelate .
Free Base Isolation Mandelate salt treated with 10% NaOH, followed by solvent evaporationcis-(+)-Sertraline free base (IV) .

Polymorph-Specific Crystallization of cis-(+)-Sertraline Hydrochloride

Form II polymorph is prioritized for pharmaceutical use due to stability and bioavailability:

Reaction for Polymorph II:

  • Solvent System : Acetonitrile (preferred) or propionitrile .

  • HCl Gas Treatment :

    • HCl bubbled through a solution of cis-(+)-sertraline free base at 25–27°C.

    • Temperature rises to 45°C during gas addition until pH ≤2 .

  • Crystallization : Rapid precipitation without gel formation .

Characterization Data (Form II):

Property Method Peaks/Observations
IRKBr pellet822, 1012, 1032, 1133, 1590 cm⁻¹
XRDDistinctive diffraction pattern .
DSCMelting endotherm at 243–245°C .

Comparative Analysis of Hydrochloride Formation Methods

Method Solvent Catalyst/Additive Polymorph Yield
HCl Gas in AcetonitrileAcetonitrileNoneForm II305g
RecrystallizationEthanol/IPAForm V/NVariable

Stability and Byproduct Mitigation

  • Byproducts : Trans isomer (≤8%) and tetralone (≤5%) are minimized via controlled hydrogenation conditions .

  • Thermal Stability : Form II remains stable up to 60°C under vacuum drying .

This synthesis and resolution framework ensures high enantiomeric purity (>99% cis-(+)-isomer) and reproducible polymorphic form II, critical for therapeutic consistency .

Applications De Recherche Scientifique

Major Depressive Disorder (MDD)

Sertraline has demonstrated efficacy in treating MDD through multiple clinical trials. A pivotal study showed that patients receiving sertraline experienced a significant reduction in depressive symptoms compared to those on placebo, with a notable improvement in Clinical Global Impression (CGI) scores .

Anxiety Disorders

Sertraline is also effective for anxiety disorders, including Generalized Anxiety Disorder (GAD) and Social Anxiety Disorder (SAD). In a study involving patients with GAD, sertraline treatment resulted in a substantial decrease in anxiety levels as measured by standardized scales .

Post-Traumatic Stress Disorder (PTSD)

The effectiveness of sertraline for PTSD has been validated through multicenter studies. Patients treated with sertraline showed lower relapse rates during follow-up compared to those receiving placebo, indicating its potential for long-term management of PTSD symptoms .

Premenstrual Dysphoric Disorder (PMDD)

Clinical trials have established sertraline's efficacy in alleviating symptoms of PMDD. In one study, patients reported significant improvements in mood and physical symptoms when treated with sertraline throughout their menstrual cycles .

Pharmacological Insights

Sertraline functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels available to bind to postsynaptic receptors. This mechanism underlies its antidepressant and anxiolytic effects.

Case Study: Sertraline Overdose and Diabetes Insipidus

A unique case involved a 17-year-old female who developed diabetes insipidus following an overdose of sertraline hydrochloride. This incident highlights potential adverse effects associated with excessive dosages and underscores the importance of monitoring patients on SSRIs for unusual side effects .

Parameter Details
Patient Age17 years
Dosage1000 mg (20 tablets of 50 mg each)
Condition Post-OverdoseDiabetes Insipidus
Treatment OutcomeSymptoms relieved with pituitrin

Activité Biologique

Sertraline hydrochloride, commonly referred to as sertraline, is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder (MDD), anxiety disorders, and obsessive-compulsive disorder (OCD). The biological activity of sertraline is multifaceted, involving its pharmacokinetics, metabolism, receptor interactions, and therapeutic effects.

Pharmacokinetics

Sertraline is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system. The main active metabolite is N-desmethylsertraline, which exhibits significantly lower pharmacological activity compared to sertraline itself. Key pharmacokinetic parameters include:

ParameterValue
Half-life 22-36 hours
Cmax 34.5 ± 8.6 ng/mL
AUC0-72 926 ± 274 ng·h/mL
Time to Peak Concentration (tmax) 4.7 hours (median)

These values indicate that sertraline reaches peak plasma concentrations approximately 4-8 hours after administration and has a terminal elimination half-life of about 26 hours .

Sertraline selectively inhibits the reuptake of serotonin at the presynaptic neuronal membrane, which increases serotonergic activity in the central nervous system (CNS). This mechanism is crucial for its antidepressant effects. Additionally, sertraline has been observed to down-regulate norepinephrine receptors in animal studies, a common characteristic among effective antidepressants .

Receptor Interactions

While sertraline primarily targets serotonin transporters, it also exhibits some activity at other receptor sites:

  • Sigma Receptors : Sertraline binds with higher affinity to sigma-1 receptors compared to sigma-2 receptors.
  • Norepinephrine Transporters : It shows weak inhibitory effects on norepinephrine and dopamine uptake.
  • Monoamine Oxidase : Sertraline does not inhibit this enzyme, differentiating it from some other antidepressants .

Biological Activities Beyond Antidepressant Effects

Recent studies have highlighted sertraline's potential antibacterial and antifungal properties. For instance, sertraline has demonstrated significant intrinsic antibacterial activity against strains such as Staphylococcus aureus and has been shown to enhance the effectiveness of traditional antibiotics . This broadens the scope of sertraline's biological activity beyond its conventional use as an antidepressant.

Case Studies and Research Findings

  • Case Study on Efficacy in MDD : A clinical trial involving adults with MDD showed that sertraline significantly improved depressive symptoms compared to placebo after 12 weeks of treatment. The study reported a response rate of approximately 60% in patients receiving sertraline .
  • Pharmacogenomics : Variability in drug metabolism due to genetic factors can influence sertraline's efficacy and safety. For example, polymorphisms in the CYP2C19 gene can lead to poor metabolism of sertraline, necessitating dosage adjustments for affected individuals .
  • Adverse Effects : Common adverse effects reported include gastrointestinal disturbances and sexual dysfunction. However, serious adverse events are rare when used at recommended doses .

Propriétés

IUPAC Name

(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFQGGGGFNSJKA-JSUROZADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79645-15-1
Record name Sertraline hydrochloride, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SERTRALINE HYDROCHLORIDE, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0905KBO3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sertraline hydrochloride, cis-(-)-
Reactant of Route 2
Reactant of Route 2
Sertraline hydrochloride, cis-(-)-
Reactant of Route 3
Reactant of Route 3
Sertraline hydrochloride, cis-(-)-
Reactant of Route 4
Sertraline hydrochloride, cis-(-)-
Reactant of Route 5
Sertraline hydrochloride, cis-(-)-
Reactant of Route 6
Sertraline hydrochloride, cis-(-)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.